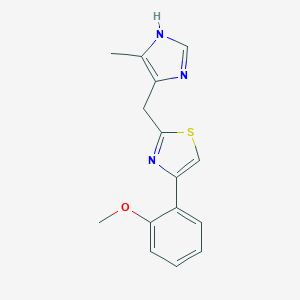
MMIMT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMIMT is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group and a methylimidazolylmethyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MMIMT typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Attachment of the Methylimidazolylmethyl Group: This can be done through a nucleophilic substitution reaction, where the imidazole ring is alkylated with a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
MMIMT can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
MMIMT is characterized by its unique properties, including low volatility, high thermal stability, and excellent solvation capabilities. These features make it suitable for various applications:
- Solvent for Chemical Reactions : this compound serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
- Electrolyte in Batteries : Its ionic nature allows it to function as an electrolyte in electrochemical devices, enhancing battery performance.
In materials science, this compound has been utilized to develop advanced materials with enhanced properties. Notable applications include:
- Nanocomposites : this compound is used as a dispersing agent for nanoparticles, improving the mechanical and thermal properties of composites.
- Coatings : Its low surface tension makes it ideal for creating uniform coatings on various substrates.
Case Study: Nanocomposite Development
A study demonstrated the use of this compound in the synthesis of silver nanoparticles embedded in polymer matrices. The incorporation of this compound resulted in improved dispersion of nanoparticles, leading to enhanced antibacterial properties and thermal stability of the nanocomposite .
Biochemical Applications
This compound's biocompatibility positions it as a promising candidate in biochemical applications:
- Drug Delivery Systems : Its ability to encapsulate drugs enhances solubility and bioavailability.
- Biocatalysis : this compound has been explored as a medium for enzymatic reactions, providing a stable environment that enhances enzyme activity.
Table 2: Applications in Biochemical Research
| Application | Description |
|---|---|
| Drug Delivery | Enhances solubility and stability of pharmaceuticals |
| Enzymatic Reactions | Improves enzyme activity and reaction rates |
Case Study: Drug Delivery Research
Research conducted on the use of this compound for delivering anti-cancer drugs showed significant improvements in drug solubility and release profiles compared to conventional solvents. This advancement indicates potential for more effective treatment regimens .
Mecanismo De Acción
The mechanism of action of MMIMT would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylthiazole: Lacks the methoxy and imidazolylmethyl groups.
2-(4-Methoxyphenyl)thiazole: Similar structure but without the imidazolylmethyl group.
4-(2-Methoxyphenyl)thiazole: Lacks the imidazolylmethyl group.
Uniqueness
The presence of both the methoxyphenyl and methylimidazolylmethyl groups in MMIMT may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under physiological conditions.
Propiedades
Número CAS |
129486-32-4 |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Clave InChI |
NADMOKMSPBJASV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Key on ui other cas no. |
129486-32-4 |
Sinónimos |
4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole MMIMT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















